molecular formula C12H22N2O3 B15273964 tert-Butyl 1-oxa-4,7-diazaspiro[4.5]decane-7-carboxylate

tert-Butyl 1-oxa-4,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B15273964
M. Wt: 242.31 g/mol
InChI Key: WRKOVSNHCCVCEU-UHFFFAOYSA-N
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Description

tert-Butyl 1-oxa-4,7-diazaspiro[45]decane-7-carboxylate is a spirocyclic compound that features a unique structure with both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-oxa-4,7-diazaspiro[4.5]decane-7-carboxylate typically involves the reaction of tert-butyl 4-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate with appropriate reagents under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane or tetrahydrofuran. The reaction temperature is usually maintained at ambient conditions to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-oxa-4,7-diazaspiro[4.5]decane-7-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 1-oxa-4,7-diazaspiro[4.5]decane-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-oxa-4,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
  • tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate

Uniqueness

tert-Butyl 1-oxa-4,7-diazaspiro[4.5]decane-7-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 1-oxa-4,9-diazaspiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-4-5-12(9-14)13-6-8-16-12/h13H,4-9H2,1-3H3

InChI Key

WRKOVSNHCCVCEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)NCCO2

Origin of Product

United States

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